1-ethyl-6-fluoro-1H-indole-2-carboxylic acid
CAS No.: 1240571-99-6
Cat. No.: VC4243695
Molecular Formula: C11H10FNO2
Molecular Weight: 207.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240571-99-6 |
|---|---|
| Molecular Formula | C11H10FNO2 |
| Molecular Weight | 207.204 |
| IUPAC Name | 1-ethyl-6-fluoroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
| Standard InChI Key | SHYFQKDFTNPSPH-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s indole core is substituted at three critical positions (Figure 1):
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N1 position: An ethyl group enhances lipophilicity and influences receptor binding .
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C6 position: A fluorine atom introduces electron-withdrawing effects, modulating electronic distribution and metabolic stability .
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C2 position: A carboxylic acid group enables hydrogen bonding and metal chelation, critical for enzyme inhibition .
Molecular Formula: C₁₁H₁₀FNO₂
Molecular Weight: 207.20 g/mol .
SMILES: CCC1=C2C=C(NC2=CC(=C1)F)C(=O)O .
Spectroscopic and Computational Data
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Predicted Collision Cross Section (CCS): 143.1 Ų for [M+H]+ .
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3D Conformation: The ethyl and fluorine groups induce steric and electronic effects, altering binding pocket interactions .
Synthesis and Chemical Reactivity
Fischer Indole Synthesis
A common method involves cyclizing phenylhydrazines with ketones under acidic conditions. For example:
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Ethylation of indole-2-carboxylic acid via alkylation with ethyl bromide .
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Fluorination at C6 using electrophilic fluorinating agents (e.g., Selectfluor) .
Yield: ~65% for analogous ethyl indole carboxylates .
Key Reactions
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Esterification: Reacts with alcohols to form esters (e.g., methyl or ethyl esters) .
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Amide Formation: Condenses with amines to yield carboxamides, enhancing bioactivity .
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Metal Chelation: The carboxylic acid group binds Mg²⁺ in enzymatic active sites, critical for HIV-1 integrase inhibition .
Biological Activities and Mechanisms
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives chelate Mg²⁺ ions in the integrase active site, disrupting viral DNA integration :
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IC₅₀: Analogous compounds show IC₅₀ values of 3.11–32.37 μM .
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Binding Mode: The carboxylic acid group coordinates Mg²⁺, while the indole core engages in π-stacking with viral DNA .
Cannabinoid Receptor Modulation
Structural analogs act as allosteric modulators of CB1 receptors, with KB values as low as 89.1 nM .
Applications in Drug Discovery
Lead Optimization
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Bioisosteric Replacement: The fluorine atom improves pharmacokinetics by reducing metabolic oxidation .
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Scaffold Hopping: Modifications at C3 and C6 yield derivatives with enhanced binding affinities (Table 1) .
Table 1: Key Derivatives and Activities
Prodrug Development
Ester prodrugs (e.g., ethyl esters) improve oral bioavailability by masking the carboxylic acid group .
Recent Advances and Future Directions
Integrase Inhibitor Design (2024)
A 2024 study synthesized 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid derivatives, identifying 17a as a potent integrase inhibitor (IC₅₀ = 3.11 μM). Structural optimization focused on C6 halogenated aryl groups for π-stacking interactions .
Allosteric Modulators (2025)
Recent work on indole-2-carboxamides highlights the carboxylic acid’s role in cooperative binding (α = 24.5), suggesting potential for neurodegenerative disease therapeutics .
Challenges and Opportunities
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